Ki20227
Overview
Description
This compound has shown significant potential in various scientific research fields, particularly in the study of osteoclast differentiation and osteolytic bone destruction . Ki20227 is known for its high selectivity and efficacy in inhibiting CSF1R, making it a valuable tool in biomedical research .
Mechanism of Action
Target of Action
Ki20227 is an orally active, potent, and highly selective inhibitor of the Macrophage Colony Stimulating Factor 1 Receptor (M-CSF receptor or c-Fms) tyrosine kinase . The primary targets of this compound are CSF1R (c-Fms), VEGFR2 (vascular endothelial growth factor receptor-2), c-Kit (stem cell factor receptor), and PDGFRβ (platelet-derived growth factor receptor β) . The IC50 values for these targets are 2 nM, 12 nM, 451 nM, and 217 nM respectively .
Mode of Action
This compound inhibits M-CSF-dependent c-Fms phosphorylation in a dose-dependent manner . It suppresses M-CSF-dependent reactions, such as lipopolysaccharide-induced tumor necrosis factor-α production, which are enhanced by M-CSF .
Biochemical Pathways
This compound affects the biochemical pathways related to the development of macrophages and osteoclasts . It suppresses osteoclast differentiation and osteolytic bone destruction . This compound inhibits the cell growth and inflammatory action of macrophages induced by M-CSF .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the digestive tract.
Result of Action
This compound suppresses disease progression in a collagen-induced arthritis mouse model by preventing inflammatory cell infiltration and bone destruction . It also reduces the number of CD11b+, Gr-1+, and Ly-6G+ cells in the spleen . Furthermore, this compound decreases the number of osteoclast-like cells on bone surfaces in ovariectomized rats .
Action Environment
It is known that this compound is effective in vivo, suggesting that it is stable and active within the complex environment of a living organism .
Preparation Methods
Ki20227 is synthesized through a series of chemical reactions involving quinoline-urea derivatives. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Ki20227 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the quinoline and thiazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ki20227 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a selective inhibitor in studies involving tyrosine kinases.
Comparison with Similar Compounds
Ki20227 is unique in its high selectivity and potency as a CSF1R inhibitor. Similar compounds include:
GW2580: Another CSF1R inhibitor, but with different selectivity and potency profiles.
PLX3397: A dual inhibitor of CSF1R and c-Kit, used in similar research applications.
BLZ945: A selective CSF1R inhibitor with applications in cancer research.
Compared to these compounds, this compound stands out due to its high selectivity for CSF1R and its efficacy in inhibiting osteoclast differentiation and bone destruction .
Properties
IUPAC Name |
1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPFDGWALWEPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432108 | |
Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623142-96-1 | |
Record name | KI-20227 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623142961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KI-20227 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4W68CAT3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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